![molecular formula C16H14ClNO4 B3001971 METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE CAS No. 1164536-53-1](/img/structure/B3001971.png)
METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-aminobenzoic acid and 5-methylfuran-2-carbaldehyde.
Condensation Reaction: The amino group of 4-chloro-2-aminobenzoic acid reacts with 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-2-aminobenzoate: Similar structure but lacks the furan ring.
Methyl 4-chloro-2-(5-methylfuran-2-yl)benzoate: Similar structure but lacks the enamido group.
Uniqueness
Methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate is unique due to the presence of both the furan ring and the enamido group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-5-12(22-10)6-8-15(19)18-14-9-11(17)4-7-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCVAVNLRBCOOQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)
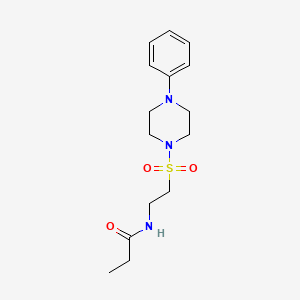
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)
![N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B3001897.png)
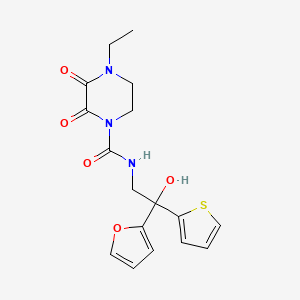
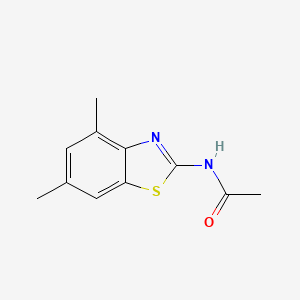
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)
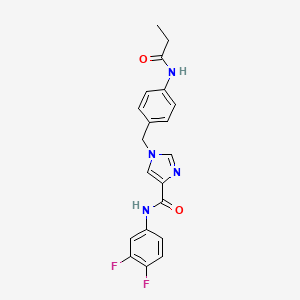
![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)
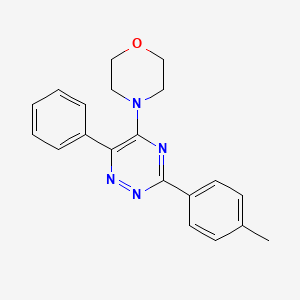
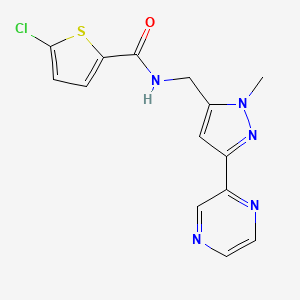
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)
